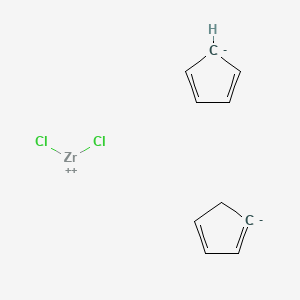
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) is an organometallic compound that features two cyclopenta-1,3-diene ligands coordinated to a zirconium center, which is also bonded to two chloride ions. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) typically involves the reaction of zirconium tetrachloride with cyclopenta-1,3-diene in the presence of a reducing agent. One common method is to react zirconium tetrachloride with cyclopenta-1,3-diene in the presence of sodium or potassium as the reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) follows similar principles but often involves more efficient and scalable processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other oxidation products.
Reduction: It can be reduced further to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of Grignard reagents or organolithium compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
Scientific Research Applications
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) exerts its effects involves the coordination of the cyclopenta-1,3-diene ligands to the zirconium center, which stabilizes the compound and enhances its reactivity. The chloride ions can be easily substituted, allowing the compound to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienylzirconium trichloride: Similar in structure but with three chloride ligands instead of two.
Cyclopentadienylzirconium dichloride: Similar but with only one cyclopentadienyl ligand.
Titanocene dichloride: A similar compound with titanium instead of zirconium.
Uniqueness
Cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) is unique due to its specific ligand arrangement and the presence of two cyclopenta-1,3-diene ligands, which confer distinct reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C10H10Cl2Zr |
|---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-1,3-diene;dichlorozirconium(2+) |
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h1-3H,4H2;1-5H;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
UAIZNGJUYAVXSY-UHFFFAOYSA-L |
Canonical SMILES |
C1C=CC=[C-]1.[CH-]1C=CC=C1.Cl[Zr+2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















